2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-(3-imidazol-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c13-11-4-1-2-5-12(11)19(17,18)15-6-3-8-16-9-7-14-10-16/h1-2,4-5,7,9-10,15H,3,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGLCVLJEULHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCCN2C=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purity of the final product is typically ensured through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted benzenesulfonamides.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Scientific Research Applications
2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The sulfonamide group can interact with proteins, potentially inhibiting enzyme function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
N-(3-(1H-Imidazol-1-yl)propyl)-4-(Trifluoromethyl)benzenesulfonamide
- Structural Differences : The trifluoromethyl (-CF₃) group at the 4-position of the benzene ring replaces the 2-chloro substituent.
- Synthesis: Similar to the target compound, this analog is synthesized by reacting 4-(trifluoromethyl)benzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propan-1-amine. Purification employs silica gel chromatography with ethyl acetate:methanol (8:2) .
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-Imidazol-1-yl)propylidene]-N-(2-Chlorophenyl) Hydrazinecarboxamide
- Structural Differences : Incorporates a benzodioxol moiety and a hydrazinecarboxamide group instead of the sulfonamide linker.
- Characterization : Single-crystal X-ray analysis confirms the (E)-configuration of the imine group, which influences molecular geometry and binding interactions .
- Functional Impact : The benzodioxol group may confer antioxidant properties, while the hydrazinecarboxamide moiety could alter target specificity compared to sulfonamides .
N-(3-(1H-Imidazol-1-yl)propyl)benzamide Derivatives
A series of benzamide analogs (e.g., 4-fluoro, 4-nitro, and biphenyl-substituted derivatives) were synthesized and compared :
- Key Observations: Sulfonamide derivatives (e.g., the target compound) generally exhibit stronger hydrogen-bonding capacity compared to benzamides, critical for enzyme inhibition . Electron-withdrawing groups (e.g., -NO₂) in benzamides reduce bioavailability due to high polarity, whereas lipophilic groups (e.g., biphenyl) may improve tissue penetration .
Biological Activity
2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide is a sulfonamide derivative with significant biological activity, particularly as an enzyme inhibitor. Its structure includes a chloro group and an imidazolyl propyl side chain, which contribute to its pharmacological properties. This compound has been studied for its potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
- Molecular Formula : C12H15ClN3O2S
- Key Functional Groups :
- Chloro (Cl)
- Imidazole ring
- Benzenesulfonamide core
The presence of the imidazole moiety enhances interactions with biological targets, potentially increasing the compound's efficacy in therapeutic applications.
Enzyme Inhibition
One of the most notable activities of this compound is its inhibition of carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. The compound exhibits potent inhibition with IC50 values reaching as low as 10.93 nM, indicating a strong potential for use in cancer therapies.
Antiviral and Antimicrobial Properties
Compounds similar to this compound have demonstrated antiviral and antibacterial properties. Research indicates that imidazole-containing compounds can exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral effects .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights how variations in substituents can influence biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-chloro-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]benzenesulfonamide | Contains a phenyl group in the imidazole side chain | May exhibit different enzyme selectivity |
| N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide | Lacks chloro substitution | Potentially different pharmacokinetics |
| 4-methyl-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide | Contains a methyl group on the benzene ring | Altered lipophilicity affecting bioavailability |
This table illustrates that modifications can lead to differences in enzyme selectivity and pharmacokinetic profiles, which are crucial for drug development.
Case Study: Inhibition of NLRP3 Inflammasome
In related research focusing on benzenesulfonamide analogs, compounds were evaluated for their ability to inhibit the NLRP3 inflammasome, which plays a critical role in various diseases. In vivo studies revealed that modifications on the sulfonamide moiety were well tolerated and led to improved inhibitory potency in certain analogs . This suggests that similar structural modifications could enhance the biological activity of this compound.
Future Directions
The promising biological activities associated with this compound warrant further investigation. Future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms of action for enzyme inhibition.
- Therapeutic Applications : Exploring its potential in treating cancer and infectious diseases.
- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological efficacy.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide?
- Methodological Answer : X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is widely employed for small-molecule structure determination. This software is robust for handling high-resolution data and twinned crystals, though users should validate results with complementary techniques (e.g., NMR spectroscopy) due to potential ambiguities in electron density maps for flexible side chains like the imidazole-propyl group .
Q. How can researchers ensure the purity of synthesized this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. For quantitative analysis, combine with mass spectrometry (MS) to confirm molecular weight (283.24 g/mol) and detect impurities. Reference standards (e.g., EP/ICH guidelines) should be used for calibration, as impurities often arise from incomplete sulfonamide coupling or residual solvents .
Q. What are the primary synthetic routes for this compound, and what are common side reactions?
- Methodological Answer : A two-step synthesis is typical: (1) alkylation of 1H-imidazole with 3-chloropropylamine to form 3-(1H-imidazol-1-yl)propan-1-amine, followed by (2) sulfonylation with 2-chlorobenzenesulfonyl chloride. Side products may include N-alkylated imidazole derivatives or unreacted intermediates. Column chromatography (silica gel, ethyl acetate/hexane gradient) is effective for purification .
Q. How does the compound’s structure influence its solubility and stability in aqueous media?
- Methodological Answer : The sulfonamide group enhances water solubility via hydrogen bonding, while the hydrophobic chlorobenzene and imidazole-propyl moieties reduce it. Stability studies at neutral pH (6.5–7.5) and temperatures below 30°C are recommended, as imidazole derivatives can undergo pH-dependent tautomerization or degradation .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the reactivity of this compound in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model electronic properties, such as charge distribution on the sulfonamide and imidazole groups, to predict binding affinities. Molecular dynamics (MD) simulations further assess interactions with biomolecular targets (e.g., enzymes or DNA) under physiological conditions .
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Discrepancies in NMR or IR spectra often stem from conformational flexibility in the propyl linker or residual solvents. Use variable-temperature NMR to probe dynamic behavior and 2D-COSY/HSQC to assign overlapping signals. Cross-validate with X-ray diffraction data to confirm structural integrity .
Q. What are the implications of this compound’s thermolability for its application in polymer science?
- Methodological Answer : The methylene units in the side chain induce thermolability (29–48°C), enabling stimuli-responsive polymers (e.g., poly(N-(3-(1H-imidazol-1-yl)propyl)acrylamide)). This property is exploitable for drug delivery systems, where temperature-triggered release mechanisms are desired. Monitor phase transitions via differential scanning calorimetry (DSC) .
Q. How do regulatory constraints (e.g., TSCA Section 12(b)) impact its use in cross-disciplinary research?
- Methodological Answer : Under TSCA, export notifications are required for derivatives like phenol-substituted analogs (e.g., PMN P–11–654). Researchers must document intended uses, disposal protocols, and environmental toxicity profiles to comply with EPA regulations. Collaborate with institutional review boards for hazard assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
